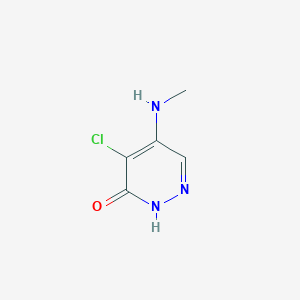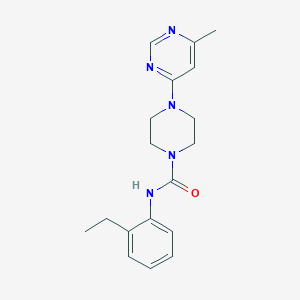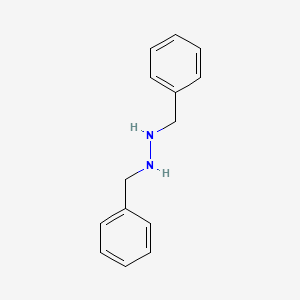![molecular formula C19H17N3O4S B2685851 4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-94-1](/img/structure/B2685851.png)
4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. MPS has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, which makes it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Cognitive Enhancing Properties
One significant area of application for benzenesulfonamide derivatives is in the enhancement of cognitive functions. Specifically, research has demonstrated the potential of SB-399885, a structurally related compound, as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist showing cognitive enhancing properties in aged rat models, both in water maze spatial learning and novel object recognition paradigms. These effects are likely mediated through enhancements of cholinergic function, supporting the therapeutic utility of 5-HT6 receptor antagonists in cognitive deficit disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Activity
Another area where benzenesulfonamide derivatives have shown promise is in the development of antitumor agents. Compounds synthesized from reactions involving benzenesulfonamide have exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further investigations into these compounds have led to the evaluation of their potential interactions against specific biological targets, demonstrating the broad applicability of benzenesulfonamide derivatives in cancer research (Fahim & Shalaby, 2019).
Neuroprotection and Vasospasm Prevention
Benzenesulfonamide derivatives have also been studied for their neuroprotective effects, particularly in the prevention of cerebral vasospasm following subarachnoid hemorrhage. The effectiveness of oral treatment with endothelin receptor antagonists, including compounds related to benzenesulfonamide, in preventing such vasospasms highlights the potential of these derivatives in managing complications associated with subarachnoid hemorrhage, thereby contributing to neuroprotection (Zuccarello et al., 1996).
Enzyme Inhibition for Disease Treatment
Research has also focused on the enzyme inhibition properties of benzenesulfonamide derivatives, particularly their role in inhibiting carbonic anhydrase. Such inhibitors have been shown to possess potential therapeutic applications in treating diseases like glaucoma, epilepsy, and certain types of edema. A study by Gul et al. (2016) synthesized derivatives that exhibited potent inhibitory action against human carbonic anhydrase I and II isoenzymes, demonstrating the compounds' relevance in medicinal chemistry and drug development (Gul et al., 2016).
Propiedades
IUPAC Name |
4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(24,25)22-16-5-3-4-15(12-16)18-10-11-19(26-2)21-20-18/h3-12,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHHKGDSOKARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)
![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)
![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester](/img/structure/B2685791.png)
